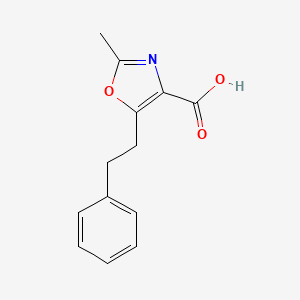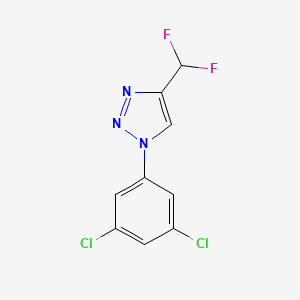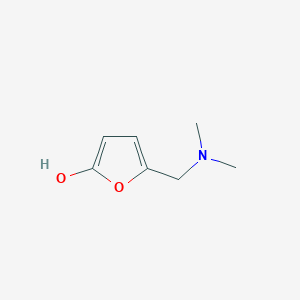
5-((Dimethylamino)methyl)furan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((Dimethylamino)methyl)furan-2-ol is an organic compound with the molecular formula C8H13NO2. It is a derivative of furan, a heterocyclic organic compound, and contains a dimethylamino group attached to the furan ring. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Dimethylamino)methyl)furan-2-ol typically involves the reductive amination of 2,5-diformylfuran. One method includes using ammonia as the amine source and hydrogen as the hydrogen source, with a metal catalyst such as Ni/CaO or Pt/MgO. The reaction is carried out under specific conditions, such as a temperature range of 30-220°C and a hydrogen pressure of 0.5-0.6 MPa .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
5-((Dimethylamino)methyl)furan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furan-2-carboxaldehyde, while reduction can produce various furan derivatives .
Applications De Recherche Scientifique
5-((Dimethylamino)methyl)furan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, such as ranitidine, which is used to treat gastric ulcers.
Industry: The compound is utilized in the production of fine chemicals and as a building block for more complex molecules
Mécanisme D'action
The mechanism of action of 5-((Dimethylamino)methyl)furan-2-ol involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of monoamine oxidase B, an enzyme involved in the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ranitidine Impurity F: A related compound used as a pharmaceutical standard.
2-((Dimethylamino)methyl)furan-2-yl)methyl sulfanyl ethanamine: Another similar compound with applications in pharmaceuticals
Uniqueness
5-((Dimethylamino)methyl)furan-2-ol is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its role as an intermediate in the synthesis of important pharmaceuticals further highlights its significance .
Propriétés
Formule moléculaire |
C7H11NO2 |
|---|---|
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
5-[(dimethylamino)methyl]furan-2-ol |
InChI |
InChI=1S/C7H11NO2/c1-8(2)5-6-3-4-7(9)10-6/h3-4,9H,5H2,1-2H3 |
Clé InChI |
YWVXWFMIVHTAGM-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1=CC=C(O1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


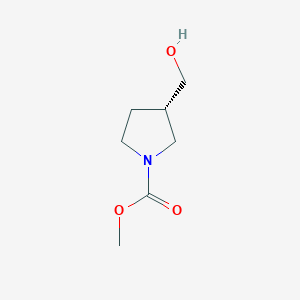
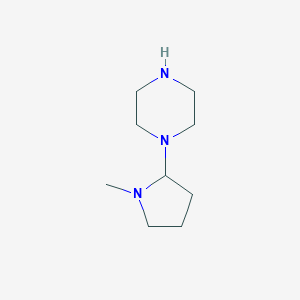

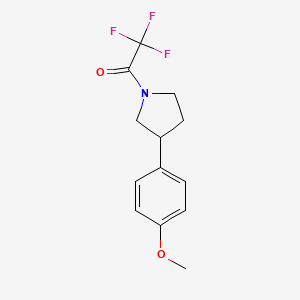
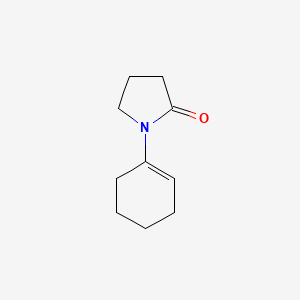
![1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde oxime](/img/structure/B12872651.png)
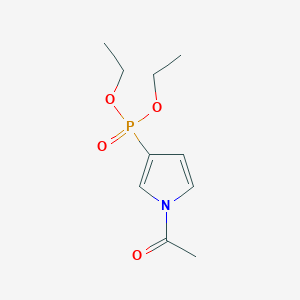
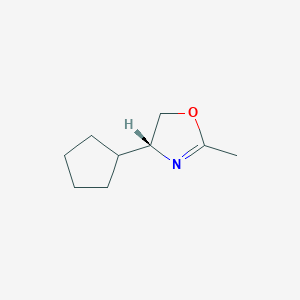
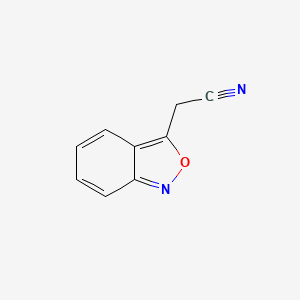
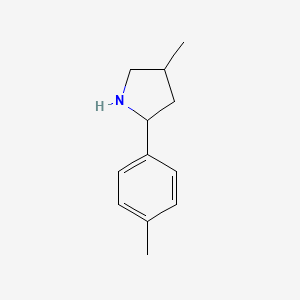
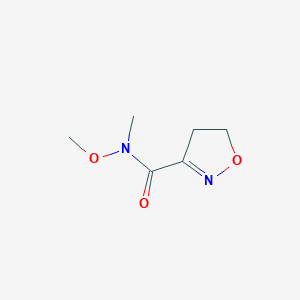
![3,4,4A,5-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one](/img/structure/B12872685.png)
